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Compound of Interest

Compound Name: Bicine

Cat. No.: B094160 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bicine Buffer
Bicine, chemically known as N,N-bis(2-hydroxyethyl)glycine, is a zwitterionic biological buffer

that is widely used in biochemical and molecular biology research.[1][2] It is one of the "Good's

buffers," selected for its compatibility with biological systems.[3] Bicine is particularly suitable

for enzyme kinetics assays due to its buffering range, low metal ion interference, and stability.

Key Properties of Bicine Buffer:

Property Value Reference(s)

Chemical Formula C₆H₁₃NO₄ [2]

Molecular Weight 163.17 g/mol [2]

pKa (at 25°C) 8.35

Effective pH Range 7.6 - 9.0

Metal Ion Chelation Weak

Appearance White crystalline powder

Solubility in Water Good
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The effective buffering range of Bicine (pH 7.6-9.0) makes it an excellent choice for a wide

variety of enzymes that exhibit optimal activity in the slightly alkaline to alkaline pH range. Its

weak affinity for metal ions is advantageous in studies of metalloenzymes, as it is less likely to

interfere with the enzyme's catalytic activity compared to buffers with strong chelating

properties.

General Principles of Enzyme Kinetics Assays
Enzyme kinetics assays are fundamental to understanding the catalytic mechanism of an

enzyme, its efficiency, and how its activity is modulated by inhibitors or activators. The core of

these assays involves measuring the rate of an enzyme-catalyzed reaction under various

conditions.

A typical workflow for an enzyme kinetics assay is as follows:
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Caption: General workflow for an enzyme kinetics experiment.

The data obtained from these experiments are often analyzed using the Michaelis-Menten

equation, which describes the relationship between the initial reaction velocity (V₀), the

maximum reaction velocity (Vmax), the Michaelis constant (Km), and the substrate

concentration ([S]).

Michaelis-Menten Equation: V₀ = (Vmax * [S]) / (Km + [S])

A common method for determining Km and Vmax is by using a Lineweaver-Burk plot, which is

a double reciprocal plot of the Michaelis-Menten equation.

Lineweaver-Burk Equation: 1/V₀ = (Km/Vmax) * (1/[S]) + 1/Vmax
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Application of Bicine Buffer in Specific Enzyme
Assays
While many standard protocols for common enzyme assays utilize buffers such as Tris or

HEPES, Bicine can be a suitable or even superior alternative depending on the specific

enzyme and reaction conditions. Below are detailed protocols for enzyme assays where Bicine
buffer can be effectively applied.

Lactate Dehydrogenase (LDH) Assay
Lactate dehydrogenase (LDH) catalyzes the reversible conversion of lactate to pyruvate. The

assay typically monitors the change in absorbance at 340 nm due to the conversion of NAD⁺ to

NADH or vice versa.

Experimental Protocol:

Reagent Preparation:

Bicine Buffer (50 mM, pH 8.5): Dissolve 8.16 g of Bicine in approximately 900 mL of

deionized water. Adjust the pH to 8.5 with 1 M NaOH and bring the final volume to 1 L.

Substrate Solution (100 mM L-Lactate): Dissolve 1.12 g of L-lactic acid sodium salt in 100

mL of Bicine buffer.

Cofactor Solution (5 mM NAD⁺): Dissolve 33.2 mg of NAD⁺ in 10 mL of Bicine buffer.

Enzyme Solution (Lactate Dehydrogenase): Prepare a stock solution of LDH and dilute it

in Bicine buffer to a working concentration that gives a linear rate of absorbance change

over a few minutes.

Assay Procedure:

In a 1 mL cuvette, combine:

850 µL of Bicine Buffer (50 mM, pH 8.5)

100 µL of Substrate Solution (100 mM L-Lactate)
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50 µL of Cofactor Solution (5 mM NAD⁺)

Mix by inversion and incubate at 37°C for 5 minutes to allow the temperature to

equilibrate.

Initiate the reaction by adding 10 µL of the diluted LDH enzyme solution.

Immediately start monitoring the increase in absorbance at 340 nm for 3-5 minutes.

Data Analysis:

Calculate the initial velocity (V₀) from the linear portion of the absorbance vs. time plot.

Repeat the assay with varying concentrations of L-Lactate.

Plot V₀ versus the substrate concentration to generate a Michaelis-Menten curve and

determine Km and Vmax.

Signaling Pathway:

L-Lactate

LDH

Pyruvate

NAD+ NADH + H+

Click to download full resolution via product page

Caption: Lactate Dehydrogenase (LDH) catalyzed reaction.

ATPase Assay
ATPases are a class of enzymes that catalyze the hydrolysis of ATP to ADP and inorganic

phosphate (Pi). The activity can be measured by quantifying the amount of inorganic

phosphate released.

Experimental Protocol:
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Reagent Preparation:

Bicine Buffer (50 mM, pH 8.0): Dissolve 8.16 g of Bicine in approximately 900 mL of

deionized water. Adjust the pH to 8.0 with 1 M NaOH and bring the final volume to 1 L.

Reaction Buffer: To the Bicine buffer, add MgCl₂ to a final concentration of 5 mM and KCl

to a final concentration of 100 mM.

Substrate Solution (10 mM ATP): Dissolve 55.1 mg of ATP disodium salt hydrate in 10 mL

of Reaction Buffer.

Enzyme Solution (ATPase): Dilute the purified ATPase in the Reaction Buffer to a suitable

working concentration.

Malachite Green Reagent: Prepare a solution of malachite green, ammonium molybdate,

and a stabilizing agent according to a standard protocol for phosphate detection.

Assay Procedure:

In a microplate, add 40 µL of Reaction Buffer to each well.

Add 10 µL of varying concentrations of ATP solution.

Add 40 µL of water or inhibitor solution.

Pre-incubate the plate at 37°C for 5 minutes.

Initiate the reaction by adding 10 µL of the diluted ATPase enzyme solution.

Incubate at 37°C for a fixed time (e.g., 15-30 minutes).

Stop the reaction by adding 20 µL of 10% (w/v) SDS solution.

Add 150 µL of Malachite Green Reagent to each well and incubate at room temperature

for 15 minutes for color development.

Measure the absorbance at 620-650 nm.
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Data Analysis:

Generate a standard curve using known concentrations of inorganic phosphate.

Convert the absorbance readings to the amount of phosphate released.

Calculate the initial velocity and plot against ATP concentration to determine Km and

Vmax.

Logical Relationship of ATPase Assay:
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Caption: Workflow for a colorimetric ATPase assay.

Protease Assay
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Proteases are enzymes that catalyze the breakdown of proteins into smaller polypeptides or

single amino acids. A common method for assaying protease activity is to use a labeled protein

substrate, such as casein, and measure the release of soluble, labeled peptides.

Experimental Protocol:

Reagent Preparation:

Bicine Buffer (100 mM, pH 8.0): Dissolve 16.32 g of Bicine in approximately 900 mL of

deionized water. Adjust the pH to 8.0 with 1 M NaOH and bring the final volume to 1 L.

Substrate Solution (1% Casein): Dissolve 1 g of casein in 100 mL of Bicine buffer. Heat

gently to dissolve if necessary.

Enzyme Solution (Protease): Dissolve the protease in Bicine buffer and perform serial

dilutions to find a suitable concentration.

Trichloroacetic Acid (TCA) Solution (10% w/v): Dissolve 10 g of TCA in deionized water

and bring the volume to 100 mL.

Assay Procedure:

In microcentrifuge tubes, add 500 µL of the 1% casein substrate solution.

Pre-incubate the tubes at 37°C for 5 minutes.

Initiate the reaction by adding 100 µL of the protease enzyme solution.

Incubate at 37°C for a specific time (e.g., 30 minutes).

Stop the reaction by adding 500 µL of 10% TCA solution.

Incubate on ice for 30 minutes to allow the undigested protein to precipitate.

Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes.

Carefully transfer the supernatant to a new tube.
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Measure the absorbance of the supernatant at 280 nm to quantify the amount of soluble

peptides.

Data Analysis:

Create a standard curve using known concentrations of tyrosine.

Relate the absorbance at 280 nm to the concentration of released peptides (in tyrosine

equivalents).

Calculate the initial velocity and plot it against the casein concentration to determine the

kinetic parameters.

Summary of Quantitative Data
The following table summarizes typical concentrations and conditions for using Bicine buffer in

the enzyme assays described above. Note that these are starting points and may require

optimization for specific enzymes and experimental setups.

Parameter
Lactate
Dehydrogenase
Assay

ATPase Assay Protease Assay

Bicine Concentration 50 mM 50 mM 100 mM

pH 8.5 8.0 8.0

Substrate(s) L-Lactate, NAD⁺ ATP Casein

Substrate

Concentration Range

0.1 - 10 mM (L-

Lactate)
0.05 - 2 mM (ATP) 0.1 - 2% (Casein)

Temperature 37°C 37°C 37°C

Detection Method
Spectrophotometry

(340 nm)

Colorimetry (620-650

nm)

Spectrophotometry

(280 nm)

Conclusion
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Bicine buffer is a versatile and effective buffering agent for a variety of enzyme kinetics assays,

particularly for enzymes with optimal activity in the pH range of 7.6 to 9.0. Its low metal ion

binding capacity and good stability make it a reliable choice for obtaining accurate and

reproducible kinetic data. The protocols provided here serve as a detailed guide for

researchers to apply Bicine buffer in their own enzyme kinetics studies. As with any assay,

optimization of buffer concentration, pH, and other reaction conditions is recommended to

achieve the best results for the specific enzyme under investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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